3-(Trifluoromethyl)benzylsulfonamide

Vue d'ensemble

Description

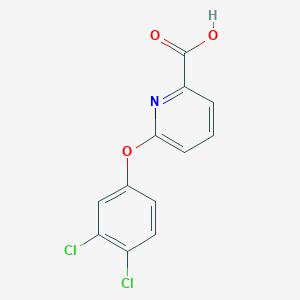

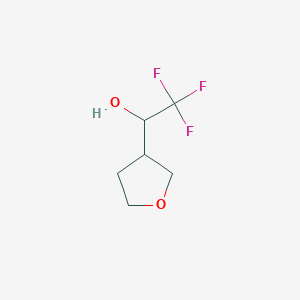

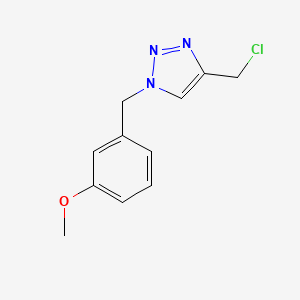

3-(Trifluoromethyl)benzylsulfonamide is a chemical compound with the molecular formula C8H8F3NO2S . It has a molecular weight of 239.22 g/mol . The IUPAC name for this compound is [3-(trifluoromethyl)phenyl]methanesulfonamide .

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)benzylsulfonamide consists of a benzene ring with a trifluoromethyl group (-CF3) and a benzylsulfonamide group attached to it . The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the compound, including its reactivity and polarity.Chemical Reactions Analysis

While specific chemical reactions involving 3-(Trifluoromethyl)benzylsulfonamide are not available, trifluoromethyl compounds are known for their abundance in pharmaceutical and agrochemical products due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . They are often incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds .Applications De Recherche Scientifique

Transition Metal-Mediated Trifluoromethylation Reactions

- Summary of Application : Trifluoromethyl groups are incorporated into organic motifs due to their abundance in pharmaceutical and agrochemical products. This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

- Methods of Application : The transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Results or Outcomes : The review aims to provide a complete picture of the transition metal-mediated construction of C–CF 3 bonds, which is expected to enrich the community towards further improvements in the field of trifluoromethylation reactions .

Synthesis and Application of Trifluoromethylpyridines

- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Redox Potentials of Trifluoromethyl-Containing Compounds

- Summary of Application : The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied .

- Methods of Application : The redox potentials were studied by quantum-chemical methods .

- Results or Outcomes : The study provides helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .

Direct Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

- Summary of Application : Organosulfur compounds with sulfur–nitrogen bonds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth. Three major groups of such compounds are sulfenamides, sulfinamides, and sulfonamides which have been widely applied as building blocks in medical chemistry .

- Methods of Application : The oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .

- Results or Outcomes : This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .

FDA-Approved Trifluoromethyl Group-Containing Drugs

- Summary of Application : Trifluoromethyl group-containing drugs have been approved by the FDA for use in the pharmaceutical industry .

- Methods of Application : The specific methods of application would depend on the specific drug and its intended use .

- Results or Outcomes : The use of trifluoromethyl group-containing drugs has been shown to be effective in various therapeutic applications .

Direct Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

- Summary of Application : Organosulfur compounds with sulfur–nitrogen bonds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth. Three major groups of such compounds are sulfenamides, sulfinamides, and sulfonamides which have been widely applied as building blocks in medical chemistry .

- Methods of Application : The oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .

- Results or Outcomes : This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .

FDA-Approved Trifluoromethyl Group-Containing Drugs

- Summary of Application : Trifluoromethyl group-containing drugs have been approved by the FDA for use in the pharmaceutical industry .

- Methods of Application : The specific methods of application would depend on the specific drug and its intended use .

- Results or Outcomes : The use of trifluoromethyl group-containing drugs has been shown to be effective in various therapeutic applications .

Safety And Hazards

The safety data sheet for 3-(Trifluoromethyl)benzylsulfonamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Orientations Futures

Trifluoromethyl compounds, including 3-(Trifluoromethyl)benzylsulfonamide, have significant potential in the development of new pharmaceutical and agrochemical products . The future research in this field is likely to focus on the development of efficient, environmentally friendly, and economic processes for the preparation of these compounds .

Propriétés

IUPAC Name |

[3-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOBOMTYILDKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655652 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)benzylsulfonamide | |

CAS RN |

919353-96-1 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)

![3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453908.png)

![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)